
8-Bromo-2-chloroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2-chloroquinolin-4-amine est un dérivé de la quinoléine, caractérisé par la présence d'atomes de brome et de chlore aux positions 8 et 2, respectivement, et d'un groupe amine à la position 4. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 8-Bromo-2-chloroquinolin-4-amine implique généralement l'halogénation de dérivés de la quinoléine. Une méthode courante est la bromination de la 2-chloroquinoléine, suivie d'une amination à la position 4. Les conditions réactionnelles impliquent souvent l'utilisation de brome ou de N-bromosuccinimide (NBS) dans un solvant organique comme le chloroforme .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer des réactions d'halogénation et d'amination à grande échelle, utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions : La 8-Bromo-2-chloroquinolin-4-amine subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactions d'oxydation et de réduction : Le composé peut être oxydé ou réduit pour former différents dérivés de la quinoléine.
Réactifs et conditions courants :
Réactions de substitution : Des réactifs comme l'azoture de sodium ou d'autres nucléophiles peuvent être utilisés pour les réactions de substitution.
Réactions d'oxydation : Des oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoléine substitués, qui peuvent présenter différentes activités biologiques .
4. Applications de la recherche scientifique
La this compound présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse d'autres dérivés complexes de la quinoléine.
Biologie : Étudié pour ses propriétés antimicrobiennes et antivirales potentielles.
Médecine : Enquête sur son utilisation potentielle dans le développement de nouveaux agents thérapeutiques, en particulier dans le traitement des maladies infectieuses et du cancer.
Industrie : Utilisé dans le développement de colorants, de catalyseurs et de matériaux pour les applications électroniques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l'activité de certaines enzymes, conduisant à la perturbation de voies biologiques essentielles. Par exemple, les dérivés de la quinoléine sont connus pour inhiber la synthèse de l'ADN en favorisant le clivage de la gyrase de l'ADN bactérien et de la topoisomérase de type IV, conduisant finalement à la mort des cellules bactériennes .
Composés similaires :
- 2-Chloroquinoléine-3-carbaldéhyde
- 7-Chloroquinolin-4-amine
- 5-Bromoquinolin-8-ol
Comparaison : La this compound est unique en raison du positionnement spécifique des atomes de brome et de chlore, ce qui peut influencer considérablement son activité biologique et sa réactivité chimique. Comparé à d'autres composés similaires, il peut présenter des propriétés antimicrobiennes ou anticancéreuses distinctes, ce qui en fait un composé précieux pour la recherche et le développement futurs .
Applications De Recherche Scientifique
8-Bromo-2-chloroquinolin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic applications.
Mécanisme D'action
The mechanism of action of 8-Bromo-2-chloroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroquinolin-4-amine
- 5-Bromoquinolin-8-ol
Comparison: 8-Bromo-2-chloroquinolin-4-amine is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit distinct antimicrobial or anticancer properties, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
1260798-76-2 |
|---|---|
Formule moléculaire |
C9H6BrClN2 |
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
8-bromo-2-chloroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-3-1-2-5-7(12)4-8(11)13-9(5)6/h1-4H,(H2,12,13) |
Clé InChI |
YFHKJIBSGWJZDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)N=C(C=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



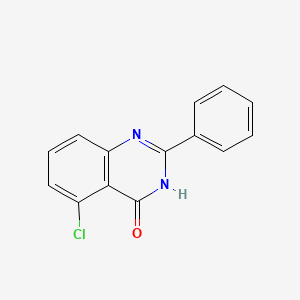
![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)
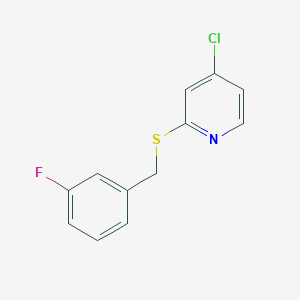
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)
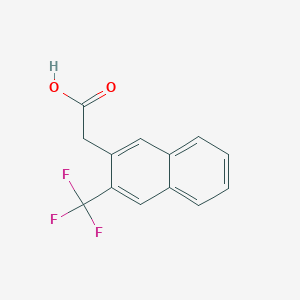


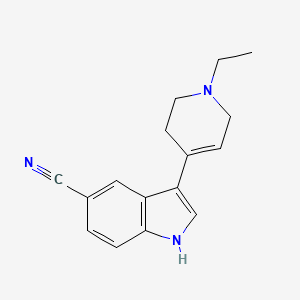
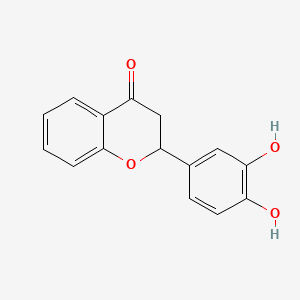
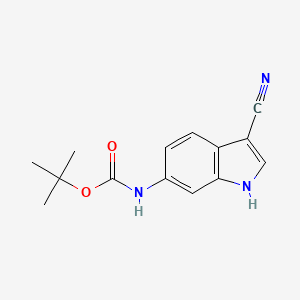
![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)
![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
